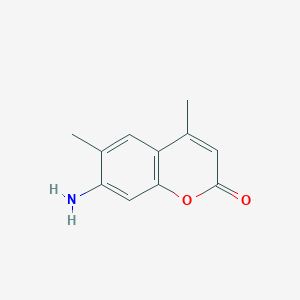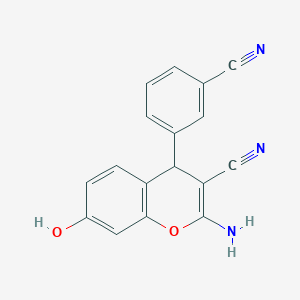
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate is a complex organic compound with a variety of applications in scientific research. This compound features multiple functional groups, including tert-butyl, amino, sulfonamido, and thioxopentanoate, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves several steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the sulfonamido group through a sulfonation reaction. The final steps involve the formation of the vinyl ether linkage and the incorporation of the thioxopentanoate moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and vinyl ether sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl ether linkage may also play a role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate can be compared to other compounds with similar functional groups, such as:
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-phenylsulfonamido)vinyl)oxy)-5-thioxopentanoate: This compound lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N-methylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate: The presence of a single methyl group on the phenyl ring can influence the compound’s properties compared to the dimethyl-substituted version.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-oxopentanoate: The replacement of the thioxopentanoate moiety with an oxopentanoate group can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on its reactivity and applications.
Propriétés
Formule moléculaire |
C24H36N2O7S2 |
|---|---|
Poids moléculaire |
528.7 g/mol |
Nom IUPAC |
tert-butyl (4S)-5-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenoxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C24H36N2O7S2/c1-16-10-12-18(13-11-16)35(29,30)26(9)17(2)31-21(34)19(25-22(28)33-24(6,7)8)14-15-20(27)32-23(3,4)5/h10-13,19H,2,14-15H2,1,3-9H3,(H,25,28)/t19-/m0/s1 |
Clé InChI |
NQWMECKGSYMNSE-IBGZPJMESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12832795.png)


![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)

![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)

![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)

